molecular formula C17H22N4O B2389631 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034201-47-1

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2389631
CAS No.: 2034201-47-1
M. Wt: 298.39
InChI Key: YENXJNBYDQTDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide (CAS: 2034201-47-1, molecular formula: C₁₇H₂₂N₄O, molecular weight: 298.38 g/mol) is a benzamide derivative featuring a piperidine core substituted at the 1-position with a 5-methyl-1H-pyrazol-3-yl group and at the 4-position with a 3-methylbenzamide moiety . The compound’s structure combines a rigid aromatic benzamide scaffold with a flexible piperidine ring, which is further modified by a heterocyclic pyrazole substituent. Piperidine derivatives are pharmacologically significant due to their prevalence in bioactive molecules, including alkaloids and synthetic drugs targeting neurological and metabolic disorders .

Properties

IUPAC Name

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-4-3-5-14(10-12)17(22)18-15-6-8-21(9-7-15)16-11-13(2)19-20-16/h3-5,10-11,15H,6-9H2,1-2H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXJNBYDQTDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Conformational Analysis

The following table compares 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide with structurally related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Piperidine Conformation Hydrogen Bonding Motifs
This compound 3-methylbenzamide, 5-methylpyrazole substituent C₁₇H₂₂N₄O 298.38 Not reported Pyrazole NH, benzamide C=O
4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate 4-chlorobenzamide, 4-chlorobenzoyl substituent C₂₀H₂₀Cl₂N₂O₂ 391.29 Chair O-H···O, N-H···O, C-H···O networks
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 4-methylbenzamide, 4-methylbenzoyl substituent C₂₂H₂₇N₂O₂ 351.46 Half-chair N-H···O cyclic R₁²(7) motif
N-[1-(cyclopropylcarbonyl)piperidin-4-yl]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide Cyclopropylcarbonyl, triazolopyridine, fluorinated benzamide C₃₂H₃₈FN₇O₄ 627.69 Not reported Multiple H-bond donors/acceptors

Key Observations :

  • Substituent Effects : The target compound’s 5-methylpyrazole group distinguishes it from analogues with halogenated (e.g., 4-chloro in ) or alkylated benzamide/benzoyl moieties (e.g., 4-methyl in ). Pyrazole’s NH may enhance hydrogen-bonding capacity compared to purely aromatic substituents.
  • Piperidine Conformation : While the piperidine ring in adopts a chair conformation, the 4-methyl derivative in exhibits a half-chair conformation, which could influence spatial orientation of substituents and target binding.
  • Hydrogen Bonding : Compounds like and form extended hydrogen-bonded networks (e.g., sheets or chains), whereas the pyrazole-containing target may prioritize intramolecular interactions due to steric effects.
Pharmacological Implications
  • Bioisosteric Replacements : The pyrazole moiety could serve as a bioisostere for carboxylic acid or amide groups in analogues like , altering metabolic stability or receptor selectivity.
  • Molecular Weight : At 298.38 g/mol, the target compound is smaller than complex derivatives like (627.69 g/mol), suggesting better oral bioavailability.
Crystallographic and Computational Insights
  • Crystal structures of analogues (e.g., ) reveal that substituent bulkiness influences packing motifs. For example, the 4-methyl derivative forms chains via N-H···O bonds, while chlorinated analogues generate sheets.

Biological Activity

3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H21N5O2
Molecular Weight315.37 g/mol
CAS Number1902945-65-6

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing pyrazole rings have been reported to inhibit specific enzymes, which can lead to reduced cell proliferation in cancer models .
  • Antiparasitic Activity : Structural modifications in related compounds have shown enhanced potency against parasites, suggesting that this compound may also possess similar properties .
  • Cytotoxic Effects : Studies have demonstrated that benzamide derivatives can induce cytotoxicity in various cancer cell lines, potentially making them candidates for cancer therapy .

Anticancer Potential

Recent studies have evaluated the anticancer activity of benzamide derivatives, including those with pyrazole substitutions. For instance, compounds similar to this compound have shown:

  • Inhibition of Tumor Growth : In vitro assays indicated significant inhibition of cell growth in breast cancer and lymphoma models, with some derivatives achieving IC50 values in the low micromolar range .

Antiparasitic Activity

The compound's structural analogs have been tested for their ability to combat parasitic infections. Some key findings include:

  • Potency Against Malaria : Certain derivatives exhibited EC50 values as low as 0.064 μM against Plasmodium falciparum, indicating strong antiparasitic potential .

Study 1: Anticancer Activity

A study published in Cancer Letters evaluated a series of benzamide derivatives for their anticancer effects. The study found that compounds with pyrazole substitutions significantly inhibited the growth of various cancer cell lines, including those resistant to traditional therapies.

Study 2: Antiparasitic Efficacy

In a comparative study focusing on the antiparasitic activity of related compounds, researchers found that modifications to the piperidine and pyrazole moieties enhanced efficacy against malaria parasites. The study highlighted the importance of lipophilicity and metabolic stability in determining biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzamide core with functionalized piperidine-pyrazole intermediates. Key steps include amide bond formation (e.g., using EDCI/HOBt or DCC coupling reagents) and heterocyclic ring closure. Reaction optimization requires precise control of solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios to minimize side products like unreacted intermediates . Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR resolves stereochemistry and substituent positions (e.g., distinguishing between piperidine and pyrazole protons). IR spectroscopy validates functional groups like amide C=O stretches (~1650 cm1^{-1}). X-ray crystallography may be used if single crystals are obtainable, providing definitive spatial arrangement .

Q. What biological targets are hypothesized for this compound, and how are binding assays designed?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes or receptors like kinases or GPCRs. Experimental validation uses radioligand displacement assays (e.g., 3^3H-labeled competitors) or fluorescence polarization. Dose-response curves (IC50_{50}/EC50_{50}) are generated using serial dilutions (0.1–100 µM), with controls for nonspecific binding (e.g., excess unlabeled ligand) .

Advanced Research Questions

Q. How can synthetic byproducts or isomerization during synthesis be systematically identified and mitigated?

  • Methodological Answer : LC-MS/MS with reverse-phase columns (C18) and gradient elution separates byproducts. Isomerization (e.g., at the piperidine nitrogen) is monitored via 1^1H NMR coupling constants. Mitigation strategies include inert atmospheres (N2_2/Ar) to prevent oxidation and chiral catalysts (e.g., BINOL derivatives) for enantiomeric control .

Q. What strategies resolve contradictory biological activity data across cell-based vs. in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated degradation) or poor bioavailability. Address via:

  • Metabolic profiling : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF.
  • PK/PD modeling : Correlate plasma half-life (t1/2_{1/2}) with efficacy in animal models.
  • Prodrug derivatization : Introduce ester or carbamate groups to enhance membrane permeability .

Q. How is selectivity against off-target receptors assessed, and what computational tools prioritize structural modifications?

  • Methodological Answer : Off-target profiling uses panels of 50–100 receptors/enzymes (e.g., Eurofins Cerep). Structural analogs are designed using SAR studies, focusing on pyrazole substituents (e.g., methyl vs. trifluoromethyl). Free-energy perturbation (FEP) calculations (Schrödinger) predict binding affinity changes, while molecular dynamics (MD) simulations (AMBER) assess conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.